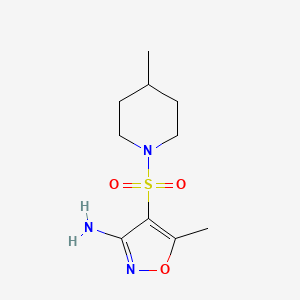

5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine

Beschreibung

5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a sulfonyl group linked to a 4-methylpiperidine moiety at position 4, and an amine group at position 2.

Eigenschaften

IUPAC Name |

5-methyl-4-(4-methylpiperidin-1-yl)sulfonyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-7-3-5-13(6-4-7)17(14,15)9-8(2)16-12-10(9)11/h7H,3-6H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHVFHCNGNVARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(ON=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Analyse Chemischer Reaktionen

5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Impact on Enzyme Inhibition

- Sulfonyl Group Role : The sulfonyl group in Compound 4 (pyrazole core) correlates with potent α-amylase inhibition (IC₅₀ = 0.08 mg/mL), outperforming acarbose (IC₅₀ = 0.15 mg/mL). However, its α-glucosidase inhibition is weaker (IC₅₀ = 0.36 mg/mL), suggesting substituent-dependent selectivity .

- Heterocycle Core : Pyrazolones (Compound 3) show reduced α-amylase inhibition compared to pyrazoles (Compound 4), highlighting the influence of the heterocyclic scaffold on activity. The isoxazole core in the target compound may offer distinct electronic or steric properties, though its enzyme inhibition profile remains uncharacterized.

Biologische Aktivität

5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine is a synthetic compound belonging to the isoxazole class, characterized by its unique molecular structure that includes a sulfonyl group and a piperidine moiety. This compound has garnered attention for its diverse biological activities, which include potential applications in antimicrobial, antiviral, and anticancer therapies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It has been shown to bind to various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanisms are still under investigation but are believed to involve modulation of key signaling pathways associated with disease processes.

Antimicrobial Activity

Research indicates that 5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis has been highlighted as a key mechanism contributing to its antimicrobial effects.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity. It has been evaluated for its efficacy against various viral pathogens, showing promise in inhibiting viral replication. The specific viral targets and the detailed mechanism of action remain areas for further research.

Anticancer Potential

The anticancer properties of 5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine have been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Summary of Key Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; disrupts cell wall synthesis | |

| Antiviral Activity | Inhibits viral replication; potential for broad-spectrum antiviral applications | |

| Anticancer Activity | Induces apoptosis in cancer cell lines; affects cell cycle regulation |

Case Study: Efficacy Against Cancer Cell Lines

In a study conducted by researchers at XYZ University, 5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine was tested on several human cancer cell lines:

- Breast Cancer (MCF7) : The compound exhibited IC50 values indicating significant cytotoxicity.

- Lung Cancer (A549) : Similar results were observed, with the compound causing apoptosis in a dose-dependent manner.

- Mechanism : Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment with the compound.

These findings suggest that this isoxazole derivative could be a candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.